![molecular formula C7H16N2 B574336 (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine CAS No. 175417-85-3](/img/structure/B574336.png)
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” is a chemical compound with the molecular formula C6H14N2 . It is also known as “(S)- (1-Methylpyrrolidin-2-yl)methanamine” and is often used in scientific research.
Molecular Structure Analysis
The molecular structure of “(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” is characterized by a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 .
Physical And Chemical Properties Analysis
“(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 114.19 . The compound is stored at 4°C .
Scientific Research Applications
Precursor to Phosphine Ligands
This compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Regio- and Stereoselective Reactions
The compound has been studied for its regio- and stereoselective reactions . These reactions are important in the field of organic chemistry for the synthesis of complex molecules with specific spatial arrangements.
Antitumor Activity
The compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential applications in cancer research and treatment.
Synthesis of Chiral Allyl Sulfide
The compound has been used in the synthesis and regioselective reactions of a chiral allyl sulfide . This has applications in the field of synthetic organic chemistry, particularly in the synthesis of chiral molecules.
Drug Development
The compound has been used in the synthesis of novel pyridin-3-yl derivatives . The synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This highlights its potential application in drug development.
Synthesis of Complex Organic Molecules
The compound is used in the synthesis of complex organic molecules . This is particularly important in the pharmaceutical industry where these complex molecules are often used as active ingredients in drugs.
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHQPQYMACYDU-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666069 |
Source
|
Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175417-85-3 |
Source
|
Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.